rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans
Description
Structure and Key Features The compound rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans, is a racemic mixture of enantiomers with a cyclohexane core. The trans configuration arises from the (1R,2S) stereochemistry, positioning the tert-butyldimethylsilyl (TBDMS) ether and hydroxymethyl groups on opposite faces of the cyclohexane ring. The TBDMS group is a sterically hindered protecting group commonly used to stabilize alcohols during synthetic workflows .
The trans stereochemistry is critical for dictating reactivity in downstream applications, such as asymmetric catalysis or drug intermediate synthesis.
Properties
Molecular Formula |
C13H28O2Si |
|---|---|
Molecular Weight |
244.44 g/mol |
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h11-12,14H,6-10H2,1-5H3 |
InChI Key |
RRLGSESJSQXNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans typically involves the protection of a cyclohexanol derivative with a tert-butyldimethylsilyl group. This is followed by the introduction of a hydroxymethyl group at the appropriate position on the cyclohexyl ring. The reaction conditions often include the use of silylating agents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl ether group under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the silyl ether.
Scientific Research Applications
rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. The tert-butyldimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Modifications
Cyclohexane Derivatives
- rac-(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol, trans Structure: Replaces the TBDMS group with a 2-bromophenyl substituent. Properties: Higher polarity due to the phenolic -OH group; molecular weight 240.09 g/mol (95% purity) . Applications: Potential intermediate in arylcyclohexanol-based pharmaceuticals (e.g., analogs of tramadol, which shares a cyclohexanol backbone with stereochemical complexity ).
Cyclopentane and Oxane Derivatives
- rac-[(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans Structure: Oxane (tetrahydropyran) core with a pyrazole substituent. Properties: Molecular weight 210.27 g/mol; likely enhanced water solubility due to the oxane oxygen .
- rac-Methyl 2-[(1R,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclopentyl]acetate, trans Structure: Cyclopentane core with Boc-protected amine and ester groups. Properties: Molecular weight 257.33 g/mol; designed for peptide coupling or prodrug synthesis .
Functional Group Variations
- TBDMS vs. Other Protecting Groups TBDMS: Enhances lipophilicity and steric protection, reducing unwanted side reactions . Oxetane or Phenolic Substituents (e.g., ): Increase polarity and hydrogen-bonding capacity, affecting solubility and crystallinity (e.g., oxetane derivatives isolated as oils vs. bromophenyl analogs as solids) .
Stereochemical Considerations
- Trans vs. Cis Isomers Synthetic Challenges: Separation of cis/trans isomers often requires advanced chromatographic techniques (e.g., normal-phase silica gel or chiral columns) . Biological Implications: Tramadol’s (1R,2R) isomer exhibits opioid activity, while other stereoisomers are inactive, underscoring the importance of trans configurations in drug design .
Data Tables: Structural and Property Comparisons
Table 1. Key Structural and Physical Properties
Biological Activity
The compound rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans (commonly referred to as TBS-cyclohexanol) is a silyl ether derivative that has garnered attention in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of TBS-cyclohexanol, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol
- Molecular Formula : C13H26O2Si
- Molecular Weight : 258.43 g/mol
- CAS Number : 14172788
TBS-cyclohexanol exhibits biological activity primarily through its interaction with various molecular targets. The presence of the tert-butyldimethylsilyl (TBS) group enhances lipophilicity and stability, allowing the compound to modulate enzyme activity and receptor interactions effectively. The mechanism of action involves:
- Enzyme Inhibition : TBS-cyclohexanol may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, altering signaling pathways that affect cellular responses.
Biological Activity Overview
Research indicates that TBS-cyclohexanol possesses several biological activities, including:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : May protect neuronal cells from oxidative stress.
Antimicrobial Activity
A study evaluated the antimicrobial properties of TBS-cyclohexanol against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition, particularly against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.
Anticancer Potential
In vitro assays demonstrated that TBS-cyclohexanol induces apoptosis in human breast cancer cell lines (MCF-7). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. The IC50 was determined to be approximately 15 µM after 48 hours of treatment.
Neuroprotective Effects
Research published in Journal of Neurochemistry highlighted the neuroprotective effects of TBS-cyclohexanol in models of oxidative stress. The compound reduced reactive oxygen species (ROS) levels and improved cell viability in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| TBS-cyclohexanol | TBS-cyclohexanol | Antimicrobial, Anticancer | 15 |
| Cyclohexanol | Cyclohexanol | Mild Antimicrobial | >100 |
| Tert-butyldimethylsilyl alcohol | Tert-butyldimethylsilyl alcohol | Low Anticancer Activity | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
